molecular formula C26H29NO11 B233090 1-Hydroxyoxaunomycin CAS No. 145165-10-2

1-Hydroxyoxaunomycin

Cat. No. B233090
CAS RN: 145165-10-2
M. Wt: 531.5 g/mol
InChI Key: UZVYYCCZQKTPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyoxaunomycin is a natural product that belongs to the family of anthracycline antibiotics. It is known for its potent anticancer activity and has been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Hydroxyoxaunomycin involves intercalation of the compound into the DNA of cancer cells, leading to inhibition of DNA replication and transcription. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells. In addition, this compound has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to apoptosis. It also inhibits topoisomerase II, which is essential for DNA replication and cell division. In addition, this compound has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

1-Hydroxyoxaunomycin has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied for its mechanism of action and potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, this compound has some limitations for lab experiments. It is highly toxic and can be difficult to handle, requiring special precautions and equipment. In addition, its effectiveness can be affected by factors such as the type of cancer cell being studied and the dosage used.

Future Directions

For research include the development of more effective and less toxic analogs, identification of biomarkers, determination of optimal dosages, and investigation of combination therapies.

Synthesis Methods

1-Hydroxyoxaunomycin is produced by the bacterium Streptomyces antibioticus. The synthesis of this compound involves the fermentation of the bacterium in a nutrient-rich medium followed by extraction and purification of the compound. The purification process involves several steps, including solvent extraction, chromatography, and crystallization.

Scientific Research Applications

1-Hydroxyoxaunomycin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a wide range of cancer types, including leukemia, breast cancer, and lung cancer. Several studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

properties

CAS RN

145165-10-2

Molecular Formula

C26H29NO11

Molecular Weight

531.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO11/c1-3-26(36)7-12(38-13-6-9(27)20(30)8(2)37-13)16-19(25(26)35)24(34)18-17(23(16)33)21(31)14-10(28)4-5-11(29)15(14)22(18)32/h4-5,8-9,12-13,20,25,28-30,33-36H,3,6-7,27H2,1-2H3

InChI Key

UZVYYCCZQKTPPG-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O

synonyms

1-hydroxy-D788-7
1-hydroxyoxaunomycin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.